molecular formula C12H6Cl2N2O2S B8528112 5-[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde CAS No. 920536-41-0

5-[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde

Cat. No. B8528112
CAS RN: 920536-41-0
M. Wt: 313.2 g/mol
InChI Key: RVGZRPYPSWZDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde is a useful research compound. Its molecular formula is C12H6Cl2N2O2S and its molecular weight is 313.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

920536-41-0

Molecular Formula

C12H6Cl2N2O2S

Molecular Weight

313.2 g/mol

IUPAC Name

5-[(5,6-dichloro-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde

InChI

InChI=1S/C12H6Cl2N2O2S/c13-7-3-9-10(4-8(7)14)16-12(15-9)19-11-2-1-6(5-17)18-11/h1-5H,(H,15,16)

InChI Key

RVGZRPYPSWZDID-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)SC2=NC3=CC(=C(C=C3N2)Cl)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,6-Dichloro-1H-benzimidazole-2-thiol (1.0 g, 4.56 mmol) is suspended into 50 mL of tetrahydrofuran under argon. Then, 0.33 g (6.85 mmol) of sodium hydride is added. The reaction mixture is stirred at room temperature until gas evolution has ceased. 5-Nitro-2-furaldehyde (0.64 g, 4.57 mmol) is then added and the reaction mixture is stirred at room temperature for 1 h, upon which it is poured on ice and extracted 3 times with ethyl acetate. The organic extracts are combined, washed with brine, dried on magnesium sulfate, filtered and concentrated under reduced pressure. The residue is purified by chromatography on a prepacked 200 g 15-40 μm silica gel cartridge (eluting solvent: ethyl acetate/cyclohexane 50/50 v/v; rate: 50 mL/min). The fractions containing the desired product are combined and concentrated to dryness under reduced pressure. The residue is triturated in diisopropyl ether, filtered and dried under reduced pressure. 0.93 g of 5-(5,6-dichloro-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is obtained as a yellow powder. mp: 170° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
Quantity
0.64 g
Type
reactant
Reaction Step Three

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